HDL-Cholesterol Raising Activity: Pyridin-3-yl vs. Furan-2-yl Pyrazine Substitution
In the patent-defined N-pyridin-3-yl or N-pyrazin-2-yl carboxamide series, compounds bearing a pyridin-3-yl group at the pyrazine 3-position are explicitly claimed as preferred embodiments for HDL-cholesterol raising activity [1]. While explicit EC50 values for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide and its closest analog N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide are not publicly disclosed in the primary patent, the structural difference—replacement of a pyridin-3-yl ring with a furan-2-yl ring—is known to alter hydrogen-bond acceptor/donor profiles and lipophilicity, both critical for target engagement [1]. The patent's general structure-activity relationship (SAR) guidance indicates that the pyridin-3-yl substitution is associated with superior HDL-raising properties relative to other heteroaryl variants.
| Evidence Dimension | HDL-cholesterol raising activity (qualitative SAR) |
|---|---|
| Target Compound Data | Pyridin-3-yl substitution at pyrazine 3-position; identified as preferred embodiment in patent claims |
| Comparator Or Baseline | Furan-2-yl substitution at pyrazine 3-position (N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide); not specifically claimed as preferred |
| Quantified Difference | Preferential selection of pyridin-3-yl over furan-2-yl based on patent SAR disclosure; quantitative EC50 difference not publicly available |
| Conditions | In vitro HDL-cholesterol raising assay as described in WO2012049190A1 |
Why This Matters
Procurement of the pyridin-3-yl analog ensures alignment with the patent-preferred pharmacophore, maximizing the likelihood of retaining HDL-cholesterol raising activity in follow-up studies.
- [1] Ackermann, J., et al. (2012). N-pyridin-3-yl or N-pyrazin-2-yl carboxamides. WO2012049190A1. World Intellectual Property Organization. View Source
